2-Bromo-5-methoxy-3-methylbenzoic acid
Overview
Description
2-Bromo-5-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid typically involves the bromination of 3-methyl-5-methoxybenzoic acid. The reaction is carried out in the presence of a bromination reagent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in a solvent like acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient bromination reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products such as aldehydes or acids.
- Reduced products like alcohols or aldehydes .
Scientific Research Applications
2-Bromo-5-methoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-3-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
Comparison: 2-Bromo-5-methoxy-3-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-5-methoxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDWSKLTWRFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570273 | |
Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174417-54-0 | |
Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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